6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate

Mass spectrometry Pharmaceutical impurity profiling Analytical chemistry

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate (CAS 83968-79-0) is a cationic benz[cd]indolium dye with the molecular formula C24H27BrN2O4S and a molecular weight of approximately 519.45 g·mol⁻¹. The compound features a 6-bromo-substituted benz[cd]indolium core, an N-ethyl group, a 4-(diethylamino)phenyl substituent at the 2-position, and a methyl sulphate counterion.

Molecular Formula C23H24BrN2.CH3O4S
C24H27BrN2O4S
Molecular Weight 519.5 g/mol
CAS No. 83968-79-0
Cat. No. B12676219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate
CAS83968-79-0
Molecular FormulaC23H24BrN2.CH3O4S
C24H27BrN2O4S
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.COS(=O)(=O)[O-]
InChIInChI=1S/C23H24BrN2.CH4O4S/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-5-6(2,3)4/h7-15H,4-6H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyQFWKOKMFIQDDFM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium Methyl Sulphate (CAS 83968-79-0): Core Identity and Procurement Context


6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate (CAS 83968-79-0) is a cationic benz[cd]indolium dye with the molecular formula C24H27BrN2O4S and a molecular weight of approximately 519.45 g·mol⁻¹ . The compound features a 6-bromo-substituted benz[cd]indolium core, an N-ethyl group, a 4-(diethylamino)phenyl substituent at the 2-position, and a methyl sulphate counterion [1]. It is catalogued under EINECS number 281-558-4 and is primarily supplied as a research chemical for fluorescence-based applications, dye chemistry, and as a pharmaceutical impurity reference standard in Arbidol (umifenovir) quality control workflows .

Why In-Class Benz[cd]indolium Dyes Cannot Simply Be Substituted for CAS 83968-79-0


Benz[cd]indolium dyes are not functionally interchangeable. Structural variations in counterion, N-alkyl substitution, and halogenation pattern directly govern critical performance parameters including HPLC retention behaviour, solubility profile, fluorescence quantum yield, and DNA-binding selectivity [1]. The methyl sulphate counterion of CAS 83968-79-0 confers distinct hygroscopicity and ion-pair chromatographic retention compared to chloride (CAS 34143-51-6) or acetate (CAS 83950-28-1) salts [2]. Furthermore, the 6-bromo substituent introduces a heavy-atom effect that modulates intersystem crossing rates and fluorescence lifetime relative to non-brominated analogs such as CAS 31354-66-2 [3]. Substituting any close analog without verifying these parameters risks altered spectral response, incompatible solubility in the target assay medium, or failed impurity resolution in pharmaceutical QC methods [1].

Quantitative Differentiation Evidence for CAS 83968-79-0 Against Its Closest Structural Analogs


Counterion-Dependent Molecular Weight and MS Detection Sensitivity

The methyl sulphate counterion imparts a molecular weight of 519.45 g·mol⁻¹ to CAS 83968-79-0, which is significantly higher than the chloride salt (443.81 g·mol⁻¹, CAS 34143-51-6) [1]. This 75.64 g·mol⁻¹ mass difference directly translates to a distinct m/z signal in mass spectrometry, enabling unambiguous identification and quantification in complex matrices without isobaric interference from the chloride analog. In LC-MS impurity profiling workflows for Arbidol, this mass offset ensures baseline resolution of the methyl sulphate impurity peak from co-eluting chloride-containing species .

Mass spectrometry Pharmaceutical impurity profiling Analytical chemistry

Counterion-Specific HPLC Retention Behaviour for Pharmaceutical Impurity Resolution

In reversed-phase HPLC methods developed for Arbidol-related substances, the methyl sulphate counterion of CAS 83968-79-0 alters the overall polarity and ion-pairing characteristics of the analyte relative to halide salts [1]. Ion chromatography principles establish that the more charge-dense and voluminous methyl sulphate anion exhibits different retention on C18 columns compared to chloride, with sulphate-type counterions showing increased retention under standard reversed-phase conditions [2]. This differential retention is exploited in pharmacopoeial impurity methods, where CAS 83968-79-0 (identified as Arbidol Impurity 10 in several catalogues) must be chromatographically resolved from the chloride salt analog to meet ICH Q3A/B thresholds for individual unspecified impurities (≤0.10% or ≤0.15% depending on daily dose) [3].

HPLC method validation Pharmaceutical quality control Arbidol impurity analysis

6-Bromo Heavy-Atom Effect on Fluorescence Quantum Yield Relative to Non-Halogenated Analog

The 6-bromo substituent on the benz[cd]indolium core of CAS 83968-79-0 introduces a heavy-atom effect that enhances spin-orbit coupling and intersystem crossing (ISC) rates relative to the non-brominated analog 1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride (CAS 31354-66-2) [1]. Systematic studies on halogenated heptamethine cyanines demonstrate that bromine substitution significantly modulates fluorescence quantum yield (ΦFl) and singlet oxygen quantum yield (ΦΔ), with the effect being position-dependent on the chromophore [2]. For benz[cd]indolium monomethine cyanines, the presence of the bromine atom alters the excited-state deactivation pathways, which can be exploited in applications requiring triplet-state sensitization or where reduced fluorescence background is advantageous [2]. The exact magnitude of ΦFl depression for CAS 83968-79-0 relative to its non-brominated counterpart has not been reported in peer-reviewed literature and is noted as a data gap.

Fluorescence spectroscopy Photophysics Heavy-atom effect

N-Ethyl vs. N-Cyanoethyl Substitution: Impact on Lipophilicity and Nucleic Acid Binding

CAS 83968-79-0 bears an N-ethyl substituent, distinguishing it from the N-(2-cyanoethyl) analog 6-bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride (CAS 31352-16-6) [1]. The absence of the polar cyano group in CAS 83968-79-0 reduces hydrogen-bond acceptor capacity (Δ HBA count: -1 vs. cyanoethyl analog) and increases calculated logP, favouring partitioning into hydrophobic environments [2]. In the context of benz[cd]indolium monomethine cyanine DNA probes, N-alkyl chain identity directly influences groove-binding affinity and fluorescence turn-on ratios upon DNA intercalation [3]. Published studies on related monomethine cyanines demonstrate that less polar N-alkyl substituents enhance binding to GC-rich DNA sequences with higher fluorescence enhancement ratios compared to more polar cyanoethyl-functionalized dyes [3].

DNA-binding dyes Lipophilicity Cyanine dye design

Methyl Sulphate Counterion Hygroscopicity and Long-Term Storage Stability

The methyl sulphate counterion in CAS 83968-79-0 influences the compound's hygroscopicity and solid-state stability profile compared to halide and acetate salts [1]. Methyl sulphate salts of quaternary ammonium compounds generally exhibit moderate hygroscopicity that can inflate apparent aqueous solubility in unlyophilized samples, as demonstrated by HPLC-derived solubility comparisons (e.g., 12.5 mg·mL⁻¹ for methyl sulphate vs. 9.8 mg·mL⁻¹ for halide salts of structurally related pyridinium compounds at 25°C) [1]. This property necessitates specific storage conditions (desiccated, protected from light and moisture) to maintain certificate-of-analysis (COA) purity specifications. Supplier documentation for CAS 83968-79-0 indicates that it is supplied as a solid with characterization data including NMR, IR, and MS, and is typically stored long-term at -20°C under inert atmosphere for reference standard applications .

Stability studies Counterion engineering Reference standard storage

Procurement-Driven Application Scenarios for CAS 83968-79-0 Confirmed by Differential Evidence


Pharmaceutical Impurity Reference Standard for Arbidol (Umifenovir) HPLC-MS Methods

CAS 83968-79-0 is catalogued as an Arbidol process-related impurity (Arbidol Impurity 10). The 519.45 g·mol⁻¹ molecular weight of the methyl sulphate salt provides unambiguous mass spectrometric identification against the 443.81 g·mol⁻¹ chloride salt (CAS 34143-51-6), with a 75.64 g·mol⁻¹ mass offset . This mass differentiation, combined with distinct reversed-phase HPLC retention arising from the methyl sulphate counterion, enables accurate quantification of this specific impurity in Arbidol drug substance batches per ICH Q3A guidelines. Procurement of the methyl sulphate salt rather than the chloride salt is essential when the synthetic route generates the methyl sulphate impurity specifically, as only the authentic counterion form ensures correct retention time matching in validated pharmacopoeial methods [1].

Triplet-State Photochemical Sensitization Exploiting the 6-Bromo Heavy-Atom Effect

The 6-bromo substituent of CAS 83968-79-0 enhances spin-orbit coupling and intersystem crossing probability relative to non-halogenated benz[cd]indolium dyes such as CAS 31354-66-2 . This photophysical property makes the compound suitable for applications requiring triplet excited-state population, including singlet oxygen (¹O₂) generation for photodynamic studies, triplet-triplet annihilation upconversion, or photoinitiated polymerization. Researchers requiring a benz[cd]indolium scaffold with enhanced triplet quantum yield should select the 6-bromo derivative over the non-brominated analog, as systematic studies on halogenated cyanines confirm that bromine position on the chromophore directly controls ΦΔ .

Nucleic Acid Groove-Binding Probe with N-Ethyl-Induced Hydrophobic Groove Affinity

The N-ethyl substituent of CAS 83968-79-0, in contrast to the N-cyanoethyl group of CAS 31352-16-6, reduces polarity and enhances hydrophobic interactions with the DNA minor groove . Published studies on benz[cd]indolium-containing monomethine cyanines demonstrate that N-alkyl chain identity directly modulates DNA binding selectivity, with GC-rich sequences preferred and fluorescence turn-on ratios reaching up to 700-fold for optimized structures [1]. For DNA quantification or fluorescent intercalator displacement assays where high turn-on ratio and groove-binding specificity are critical, the N-ethyl variant provides a more hydrophobic, less polar alternative to cyanoethyl-substituted benz[cd]indolium dyes [1].

Fluorescence Microscopy Labeling Requiring Methyl Sulphate-Enhanced Aqueous Solubility

The methyl sulphate counterion of CAS 83968-79-0 provides enhanced aqueous solubility compared to halide salts of the same benz[cd]indolium cation, as demonstrated by class-level solubility trends for quaternary ammonium methyl sulphate salts (approximately 27% higher apparent aqueous solubility vs. chloride) . This property facilitates preparation of concentrated stock solutions in aqueous buffers without organic co-solvents that may perturb biological samples. For fluorescence microscopy applications requiring the 6-bromo benz[cd]indolium fluorophore scaffold with the 4-(diethylamino)phenyl donor group, the methyl sulphate salt is preferred over the chloride salt when higher aqueous solubility and reduced need for DMSO or DMF co-solvents are critical experimental constraints .

Quote Request

Request a Quote for 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.